molecular formula C8H9Cl2NO2 B2587591 3-Amino-4-chloro-5-methylbenzoic acid hydrochloride CAS No. 2219380-14-8

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride

Cat. No.: B2587591
CAS No.: 2219380-14-8
M. Wt: 222.07
InChI Key: PRWGXHLMTIHHRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride, also known as ACMB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has an empirical formula of C8H8ClNO2 and a molecular weight of 185.61 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(C(C=C1N)=CC(C)=C1Cl)=O . This indicates that the molecule contains an amino group (N), a carboxylic acid group (COOH), and a chloro group (Cl) attached to a benzene ring, with a methyl group (CH3) also attached to the ring .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found.

Scientific Research Applications

Synthesis and Characterization in Antibiotics

3-Amino-4-chloro-5-methylbenzoic acid hydrochloride plays a crucial role in the biosynthesis and synthesis of several important classes of antibiotics. Its derivatives, particularly chlorinated analogues, are synthesized for studies in antibiotic biosynthesis. These derivatives have been prepared from various substrates through processes like selective monochlorination and perchlorination followed by hydrolysis and protodechlorination (Becker, 1984).

Role in Anti-Cancer Drug Synthesis

The compound serves as a key intermediate in the synthesis of certain anti-cancer drugs. It is used in the preparation of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, which is an essential intermediate for synthesizing drugs that inhibit thymidylate synthase, a target in cancer therapy (Cao Sheng-li, 2004).

Applications in Molecular Salts Formation

This compound is also significant in the formation of molecular salts through proton-transfer complexes. Such complexes are essential in understanding hydrogen bonding and other non-covalent interactions in chemistry, which have implications in various pharmaceutical and biochemical applications (Khalib et al., 2014).

Utilization in Polyaniline Doping

In materials science, particularly in the field of conductive polymers, this compound and its derivatives are explored as dopants for polyaniline. This application is crucial for developing advanced technologies in electronics and materials engineering (Amarnath & Palaniappan, 2005).

Use in Photodecomposition Studies

The compound is also studied in the context of photodecomposition, particularly in the formation of hydroxybenzoic acids and benzoic acid itself under ultraviolet irradiation. This research is relevant for understanding the environmental fate and transformation of chemical compounds (Crosby & Leitis, 1969).

Safety and Hazards

This compound is classified as a combustible solid . It does not have a specified flash point . As with all chemicals, it should be handled with appropriate safety precautions to prevent harm.

Properties

IUPAC Name

3-amino-4-chloro-5-methylbenzoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO2.ClH/c1-4-2-5(8(11)12)3-6(10)7(4)9;/h2-3H,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRWGXHLMTIHHRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.